![molecular formula C4H3BrN2OS B1629956 5-Bromothiazole-2-carboxamide CAS No. 957345-64-1](/img/structure/B1629956.png)
5-Bromothiazole-2-carboxamide
Overview
Description
5-Bromothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3BrN2OS . It has an average mass of 207.048 Da and a mono-isotopic mass of 205.914932 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromothiazole-2-carboxamide consists of a thiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur . This compound has a bromine atom attached to the 5th position and a carboxamide group attached to the 2nd position of the thiazole ring .
Physical And Chemical Properties Analysis
5-Bromothiazole-2-carboxamide has a molecular formula of C4H3BrN2OS . Its average mass is 207.048 Da and its mono-isotopic mass is 205.914932 Da .
Scientific Research Applications
Pharmacology and Mechanism of Action
Compounds related to 5-Bromothiazole-2-carboxamide, such as imidazole derivatives, have been widely studied for their antitumor activity. These studies highlight the potential mechanisms through which these compounds exert their effects, including inhibition of specific cellular pathways and interactions with DNA. For example, imidazole derivatives are reviewed for their antitumor activities, indicating a broad interest in the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Applications in Chemotherapy
The utility of certain compounds in cancer chemotherapy has been extensively reviewed, with some focusing on their metabolism and the development of orally-administrable drugs. These insights are crucial for understanding how modifications to chemical structures, such as the addition of a bromothiazole group, could potentially enhance the efficacy or reduce the toxicity of chemotherapeutic agents. A detailed review of 5-FU metabolism and orally-administrable 5-FU drugs provides an example of how specific compounds are applied in cancer treatment and their biochemical interactions (Miura et al., 2010).
Neuropharmacology and Behavioral Studies
The neuropharmacology of compounds such as 5-hydroxytryptamine and their behavioral effects in animal models are of significant interest. These studies contribute to our understanding of the neurological and psychological effects of chemical compounds, including potential anxiolytic and hallucinogenic properties. This area of research is critical for identifying new therapeutic targets and understanding the complex interactions between chemical compounds and the nervous system (Green, 2006).
Supramolecular Chemistry and Self-Assembly
The design and synthesis of benzene-1,3,5-tricarboxamides (BTAs) demonstrate the applications of chemical compounds in supramolecular chemistry, highlighting their potential in nanotechnology, polymer processing, and biomedical applications. Such studies underscore the versatility of chemical compounds in engineering novel materials with specific properties and functions (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYOPBPBIOHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626212 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiazole-2-carboxamide | |
CAS RN |
957345-64-1 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-thiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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